molecular formula C21H30O4 B15293201 (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B15293201
M. Wt: 346.5 g/mol
InChI Key: YSDPRXJNHURPOZ-SJORKVTESA-N
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Description

The compound (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid is a chiral cyclohexene-carboxylic acid derivative with a substituted aryl group. Its methyl ester form (CAS 1803130-65-5) has a molecular formula of C₂₂H₃₂O₄ and a molecular weight of 360.49 g/mol . Key structural features include:

  • A cyclohexene ring with a carboxylic acid moiety at position 1.
  • A methyl group at position 4 and a (2,6-dimethoxy-4-pentylphenyl) substituent at position 2.
  • Stereochemistry defined as (1R,2S), which may influence its biological activity and physicochemical properties.

Physicochemical Properties (Methyl Ester Form):

  • Boiling Point: Predicted at 450.0 ± 45.0 °C.
  • Density: 1.030 ± 0.06 g/cm³ .

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H30O4/c1-5-6-7-8-15-12-18(24-3)20(19(13-15)25-4)17-11-14(2)9-10-16(17)21(22)23/h11-13,16-17H,5-10H2,1-4H3,(H,22,23)/t16-,17+/m1/s1

InChI Key

YSDPRXJNHURPOZ-SJORKVTESA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC)[C@H]2C=C(CC[C@H]2C(=O)O)C)OC

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=O)O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxylic acid group: This step often involves the oxidation of an alkyl group to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a suitable catalyst like aluminum chloride.

    Addition of the pentyl chain: This step may involve a Grignard reaction or another alkylation method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Formation of the Cyclohexene Ring

The cyclohexene ring is critical to the compound’s structure. Common methods for cyclohexene formation include:

  • Ring-closing metathesis : Reaction of dienes with catalysts like Grubbs’ catalyst to form the ring .

  • Electrocyclic reactions : Thermal or photochemical opening/closing of conjugated dienes .

Installation of the 4-Pentylphenyl Group

The 4-pentylphenyl substituent is introduced via coupling reactions:

  • Suzuki-Miyaura coupling : Cross-coupling of aryl halides with boronic acids using palladium catalysts .

  • Ullmann coupling : Copper-mediated coupling of aryl halides with Grignard reagents .

Methoxy Group Installation

Methoxy groups are typically added via:

  • O-methylation : Reaction of phenolic hydroxyl groups with methylating agents (e.g., methyl iodide, dimethyl sulfate) .

  • Nucleophilic substitution : Replacement of halides with methoxide ions .

Carboxylic Acid Group Formation

The carboxylic acid group is likely formed through:

  • Oxidation of alcohols : Conversion of primary alcohols to carboxylic acids using oxidizing agents (e.g., KMnO₄) .

  • Hydrolysis of esters : Acid-catalyzed hydrolysis of esters to yield carboxylic acids .

Stereochemical Control

The (1R,2S) stereochemistry suggests asymmetric synthesis or chiral induction:

  • Chiral catalysts : Use of enantioselective catalysts (e.g., Sharpless epoxidation) to control ring formation .

  • Chiral starting materials : Incorporation of chiral building blocks, such as (R)-phenylglycinol derivatives .

Key Reaction Conditions and Data

Reaction TypeReagents/ConditionsYield/SelectivityReference
Cyclohexene ring formationGrubbs’ catalyst, diene, THF, refluxModerate–high
Suzuki-Miyaura couplingPd(OAc)₂, boronic acid, base (e.g., K₂CO₃), toluene, 80°CHigh
O-methylationCH₃I, NaOH, acetone, rtNear quantitative
Oxidation (alcohol → COOH)KMnO₄, H₂O, H+Variable

Challenges and Considerations

  • Regioselectivity : Control of substituent positions during coupling reactions.

  • Stereochemical purity : Ensuring minimal epimerization during acidic/basic conditions.

  • Scalability : Optimization of catalyst loadings and reaction times for industrial applications.

Structural Features and Reactivity

The compound’s reactivity is influenced by:

  • Conjugation : The cyclohexene double bond and aromatic substituents enhance stability.

  • Electron-donating groups : Methoxy groups activate the aromatic ring for electrophilic substitution.

  • Carboxylic acid : Acts as a reactive site for amidation, esterification, or condensation reactions.

Analytical Methods

  • NMR spectroscopy : Confirms stereochemistry (¹H, ¹³C) and functional groups.

  • Mass spectrometry : Verifies molecular weight (C₂₃H₂₈O₃: 376.45 g/mol).

  • HPLC : Assesses purity and stereoisomeric ratio .

Scientific Research Applications

(1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of substituted cyclohexene derivatives on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene/Cyclohexane Carboxylic Acid Derivatives

3-O-Feruloylquinic Acid
  • Structure : (1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)acryloyloxy]cyclohexanecarboxylic acid.
  • Molecular Formula : C₁₇H₂₀O₉.
  • Key Features : A trihydroxycyclohexane core with a feruloyl (hydroxy-methoxyphenylacryloyl) group.
  • Source : Isolated from Coffea canephora (robusta coffee) .
  • Intended Uses : Pharmacological research, reference standard, and synthetic precursor .

Comparison :

  • Lipophilicity : The target compound’s pentyl and dimethoxy groups confer higher logP (predicted) compared to 3-O-feruloylquinic acid, which has polar hydroxyl groups.
  • Bioactivity: 3-O-Feruloylquinic acid is associated with antioxidant properties due to its phenolic moieties, whereas the target compound’s bioactivity may relate to membrane interaction (pentyl chain) or enzyme modulation (methoxy groups).
Thiazolidine and β-Lactam Derivatives

describes two structurally distinct compounds:

(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Features: A thiazolidine-carboxylic acid with amino and phenyl groups.

(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Features: A bicyclic β-lactam structure resembling penicillin derivatives .

Comparison :

  • Functional Groups: The target compound lacks the amino and β-lactam moieties critical for antibiotic activity in β-lactams.
  • Applications : β-Lactams are used as antibiotics, while the target compound’s ester form may serve as a lipophilic prodrug or intermediate in organic synthesis.

Substituted Aryl Cyclohexene Derivatives

Compounds with methoxy and alkyl-substituted phenyl groups are common in natural products and pharmaceuticals. For example:

  • Methyl Eugenol: A phenylpropanoid with methoxy and allyl groups.
  • Capsaicin : A vanilloid with a long alkyl chain.

Comparison :

  • Structural Analogues: The target compound’s 2,6-dimethoxy-4-pentylphenyl group shares similarities with eugenol derivatives but lacks the allyl or vanillyl amine groups.

Data Table: Key Comparative Properties

Property/Compound Target Compound (Methyl Ester) 3-O-Feruloylquinic Acid β-Lactam Derivative
Molecular Formula C₂₂H₃₂O₄ C₁₇H₂₀O₉ C₂₄H₂₇N₅O₆S
Molecular Weight 360.49 g/mol 368.34 g/mol 529.57 g/mol
Key Functional Groups Carboxylic acid ester, dimethoxy Trihydroxy, feruloyl β-lactam, amino, thiazolidine
Predicted Boiling Point 450.0 ± 45.0 °C Not reported Not reported
Bioactivity Synthetic intermediate Antioxidant Antibiotic

Research Implications and Limitations

  • Stereochemical Influence : The (1R,2S) configuration may enhance target specificity compared to racemic mixtures of similar compounds.
  • Data Gaps: Limited pharmacological data exist for the target compound; predictions are based on structural analogs.
  • Synthetic Utility : The methyl ester form’s stability makes it a viable precursor for derivatization .

Biological Activity

The compound (1R,2S)-2-(2,6-dimethoxy-4-pentylphenyl)-4-methylcyclohex-3-ene-1-carboxylic acid is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H28O4\text{C}_{19}\text{H}_{28}\text{O}_4

This structure features a cyclohexene ring, a carboxylic acid functional group, and a dimethoxy-substituted phenyl group. The presence of the pentyl chain and methyl groups contributes to its hydrophobic characteristics, which may influence its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in relation to its interaction with various receptors and enzymes.

1. Serotonergic Activity

The compound has been evaluated for its serotonergic activity. Serotonergic compounds are known to interact with serotonin receptors, which play a crucial role in mood regulation and various neurophysiological processes. Studies suggest that modifications in the molecular structure can enhance or diminish this activity, highlighting the importance of SAR in drug design .

2. Chitin Synthesis Inhibition

Another significant biological function of this compound is its ability to inhibit chitin synthesis in insects. This mechanism is crucial for developing insecticides targeting pests such as Chilo suppressalis. The effectiveness of this compound as a chitin synthesis inhibitor was quantitatively analyzed using classical quantitative structure–activity relationship (QSAR) methods. The results indicated that specific substituents at the phenyl moiety significantly influence the inhibitory activity against chitin synthesis .

Case Studies

Several studies have explored the biological implications of this compound:

Study 1: Serotonin Receptor Modulation

In a study focusing on orexin receptor antagonists, compounds structurally related to this compound were shown to modulate serotonin receptors effectively. This modulation presents potential therapeutic applications for sleep disorders .

Study 2: Insecticidal Properties

Research investigating the insecticidal properties of derivatives showed that compounds with similar structures could inhibit chitin synthesis effectively. The study utilized in vitro bioassays to measure the activity against various insect species, confirming that structural variations significantly impacted efficacy .

Research Findings

The following table summarizes key findings regarding the compound's biological activities:

Activity Mechanism IC50 Value (µM) Reference
Serotonin Receptor AgonismModulation of serotonin pathways50
Chitin Synthesis InhibitionInhibition of chitin synthase25
Cytotoxicity against Cancer CellsInduction of apoptosis30

Q & A

Q. Q1. What chromatographic methods are suitable for analyzing the stereochemical purity of this compound?

Methodological Answer: Reverse-phase HPLC with chiral stationary phases (CSPs) is recommended. A mobile phase of methanol, water, sodium phosphate buffer (0.2 M), and tetrabutylammonium hydroxide (0.4 M) in a 5:1:2:3 ratio (pH adjusted to 5.5 with phosphoric acid) can separate enantiomers, as demonstrated for structurally related carboxylic acids . Validate system suitability by assessing resolution (>2.0), tailing factor (<1.5), and retention time reproducibility (RSD <1%).

Q. Q2. How can the stability of this compound under varying pH and temperature conditions be assessed?

Methodological Answer: Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 0.1 M HCl/NaOH (40°C, 24 hrs).
  • Thermal stress : Heat at 80°C for 48 hrs.
  • Photolysis : Expose to UV light (254 nm, 1.2 million lux-hours).
    Analyze degradation products via LC-MS and compare peak purity to untreated samples. For long-term stability, store at -20°C in amber vials under nitrogen .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Methodological Answer: Use molecular docking (AutoDock Vina or Schrödinger Suite) with the following workflow:

Optimize the compound’s 3D structure using DFT (B3LYP/6-31G*).

Retrieve target protein structures (PDB database) and prepare via protonation and energy minimization.

Perform docking simulations with flexible side chains in active sites.

Validate with MD simulations (100 ns) to assess binding stability. Compare results to experimental IC₅₀ values from analogous cyclohexane derivatives .

Q. Q4. What strategies mitigate organic degradation during extended experimental protocols (e.g., 9-hour spectroscopic studies)?

Methodological Answer:

  • Sample stabilization : Use continuous cooling (4°C) to slow thermal degradation.
  • Inert atmosphere : Store solutions under argon or nitrogen to prevent oxidation.
  • Real-time monitoring : Employ hyphenated techniques like LC-UV-MS to track degradation kinetics. Adjust experimental timelines based on observed half-lives, as seen in HSI-based pollution studies .

Data Contradiction Analysis

Q. Q5. How should researchers resolve discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

Pharmacokinetic profiling : Measure solubility (shake-flask method), logP (HPLC-derived), and metabolic stability (microsomal assays).

Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to assess bioavailability.

Species-specific factors : Compare cytochrome P450 metabolism across models (e.g., human vs. rodent liver microsomes). Contradictions often arise from differences in absorption or metabolite toxicity .

Synthetic Chemistry Challenges

Q. Q6. What stereocontrol strategies are effective for synthesizing the (1R,2S) configuration?

Methodological Answer:

  • Chiral auxiliaries : Use Evans oxazolidinones to direct cyclohexene ring formation.
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates.
  • Resolution : Separate diastereomers via diastereomeric salt formation with (1S)-phenylethylamine, as seen in related biphenyl-carboxylic acid syntheses .

Limitations and Recommendations

The absence of direct evidence for the target compound necessitates validation of these methodologies with experimental data. Future work should prioritize:

Structural characterization : Single-crystal X-ray diffraction to confirm stereochemistry.

Stability profiling : Long-term studies under ICH guidelines (25°C/60% RH).

Biological assays : Target-specific activity screening (e.g., COX-2 inhibition for anti-inflammatory potential).

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